molecular formula C8H16O2<br>CH3(CH2)3CH(C2H5)COOH<br>C8H16O2 B161966 2-Ethylhexanoic acid CAS No. 125804-07-1

2-Ethylhexanoic acid

Cat. No. B161966
M. Wt: 144.21 g/mol
InChI Key: OBETXYAYXDNJHR-UHFFFAOYSA-N
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Patent
US07169890B2

Procedure details

To a solution of 2-ethyl hexanol (8.7 mmol) in CH2Cl2 (10 ml), RuCl3H2O (0.014 mmol) and tetra butyl ammonium bromide (0.2 mmol) were added. The mixture was heated at 40° C. and 30% H2O2 (v/v) (3 ml) was added dropwise. After 1 hours the reaction was complete. Water is added, the organic phase was separated, dried over sodium sulphate and evaporated under reduced pressure to give the crude product of the title that was purified by flash chromatography (pure CH2Cl2) obtaining 0.8 g of the desired product. Yield 65%.
Quantity
8.7 mmol
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3H2O
Quantity
0.014 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[OH:10]O.O>C(Cl)Cl.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[C:4]([OH:10])=[O:5])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
8.7 mmol
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
RuCl3H2O
Quantity
0.014 mmol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.2 mmol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product of the title that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (pure CH2Cl2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C(C(=O)O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07169890B2

Procedure details

To a solution of 2-ethyl hexanol (8.7 mmol) in CH2Cl2 (10 ml), RuCl3H2O (0.014 mmol) and tetra butyl ammonium bromide (0.2 mmol) were added. The mixture was heated at 40° C. and 30% H2O2 (v/v) (3 ml) was added dropwise. After 1 hours the reaction was complete. Water is added, the organic phase was separated, dried over sodium sulphate and evaporated under reduced pressure to give the crude product of the title that was purified by flash chromatography (pure CH2Cl2) obtaining 0.8 g of the desired product. Yield 65%.
Quantity
8.7 mmol
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3H2O
Quantity
0.014 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[OH:10]O.O>C(Cl)Cl.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[C:4]([OH:10])=[O:5])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
8.7 mmol
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
RuCl3H2O
Quantity
0.014 mmol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.2 mmol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product of the title that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (pure CH2Cl2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C(C(=O)O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07169890B2

Procedure details

To a solution of 2-ethyl hexanol (8.7 mmol) in CH2Cl2 (10 ml), RuCl3H2O (0.014 mmol) and tetra butyl ammonium bromide (0.2 mmol) were added. The mixture was heated at 40° C. and 30% H2O2 (v/v) (3 ml) was added dropwise. After 1 hours the reaction was complete. Water is added, the organic phase was separated, dried over sodium sulphate and evaporated under reduced pressure to give the crude product of the title that was purified by flash chromatography (pure CH2Cl2) obtaining 0.8 g of the desired product. Yield 65%.
Quantity
8.7 mmol
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3H2O
Quantity
0.014 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[OH:10]O.O>C(Cl)Cl.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[C:4]([OH:10])=[O:5])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
8.7 mmol
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
RuCl3H2O
Quantity
0.014 mmol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.2 mmol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product of the title that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (pure CH2Cl2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C(C(=O)O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07169890B2

Procedure details

To a solution of 2-ethyl hexanol (8.7 mmol) in CH2Cl2 (10 ml), RuCl3H2O (0.014 mmol) and tetra butyl ammonium bromide (0.2 mmol) were added. The mixture was heated at 40° C. and 30% H2O2 (v/v) (3 ml) was added dropwise. After 1 hours the reaction was complete. Water is added, the organic phase was separated, dried over sodium sulphate and evaporated under reduced pressure to give the crude product of the title that was purified by flash chromatography (pure CH2Cl2) obtaining 0.8 g of the desired product. Yield 65%.
Quantity
8.7 mmol
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3H2O
Quantity
0.014 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[OH:10]O.O>C(Cl)Cl.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[C:4]([OH:10])=[O:5])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
8.7 mmol
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
RuCl3H2O
Quantity
0.014 mmol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.2 mmol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product of the title that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (pure CH2Cl2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C(C(=O)O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.